4-Fluoro-2-methoxybenzamide

Overview

Description

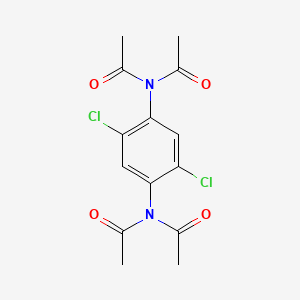

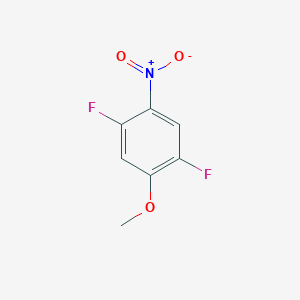

4-Fluoro-2-methoxybenzamide is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.15 g/mol. It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-Fluoro-2-methoxybenzamide involves several stages. In one method, sodium methoxide and 2,4-difluorobenzoic acid are heated in dimethyl sulfoxide (DMSO) for 25 hours. The mixture is then poured onto ice and acidified with HCl. The precipitated solid is collected by filtration and dried. The dry solid is then refluxed in thionyl chloride in the presence of dry DMF for 4 hours. The volatiles are removed by evaporation, and the residue is taken up in dry dichloromethane and added dropwise to a cooled solution of 12% NH4OH in water .Molecular Structure Analysis

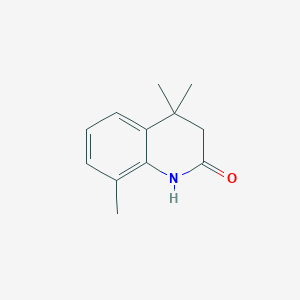

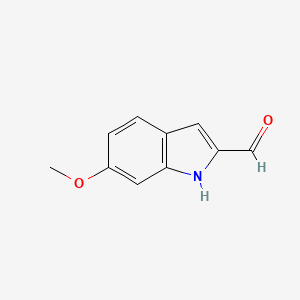

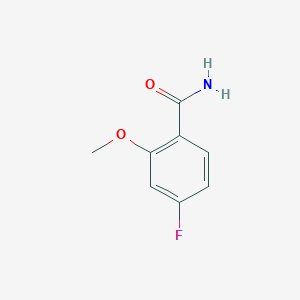

The molecular structure of 4-Fluoro-2-methoxybenzamide consists of a benzene ring substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position. The benzene ring is also substituted with an amide group.Scientific Research Applications

Radiopharmaceutical Development

4-Fluoro-2-methoxybenzamide derivatives have been explored for their potential as radioligands in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These compounds, due to their affinity for specific receptors, can be used to study various receptor systems in the brain, such as the serotonin 5HT2A and sigma-2 receptors. For example, a study by Terrière et al. (1997) reported the synthesis of a radiobrominated ligand for 5HT2A receptors, potentially useful in PET imaging (Terrière et al., 1997). Another study by Mertens et al. (1994) focused on the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2 receptors, demonstrating its use as a tracer for γ-emission tomography (Mertens et al., 1994).

Molecular Docking and Drug Design

The 4-fluoro-2-methoxybenzamide motif is significant in the allosteric inhibition of certain bacterial proteins, such as FtsZ. Barbier et al. (2023) conducted a study comparing 2,6-difluoro-3-methoxybenzamide with non-fluorinated analogs to investigate the increase in FtsZ inhibition. This study underscores the importance of the fluorine atoms in achieving the desired non-planar conformation when interacting with the protein, which is essential for effective inhibition (Barbier et al., 2023).

Sigma Receptor Ligands

Fluorine-containing benzamide analogs, including those with the 4-fluoro-2-methoxybenzamide group, have been synthesized and evaluated as ligands for sigma receptors. These compounds are of interest for imaging the sigma-2 receptor status of solid tumors using PET. For instance, a study by Tu et al. (2007) highlights the synthesis of fluorine-18-labeled benzamide analogues and their potential in imaging sigma2 receptors in tumors (Tu et al., 2007).

Fluorescence Properties

Compounds like 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives of 4-fluoro-2-methoxybenzamide have been studied for their fluorescence properties. These studies are essential for developing fluorescence-based detection methods for various applications, including drug testing and biological research. Al-Dirbashi et al. (1998) characterized the fluorescence properties of such derivatives, focusing on their potential in laser-induced fluorescence detection methods (Al-Dirbashi et al., 1998).

Future Directions

Future research could explore the potential biological activities of 4-Fluoro-2-methoxybenzamide, given that many benzamide derivatives are known to have biological activity . Additionally, further studies could investigate its physical and chemical properties, as well as potential applications in various fields such as materials science or pharmaceuticals.

properties

IUPAC Name |

4-fluoro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAYOBASVNJGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613701 | |

| Record name | 4-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxybenzamide | |

CAS RN |

874804-07-6 | |

| Record name | 4-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.